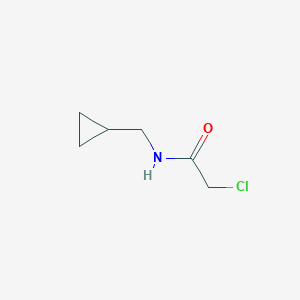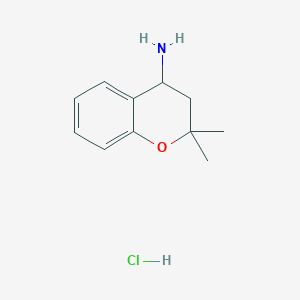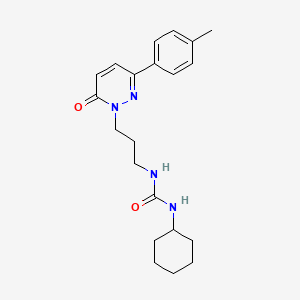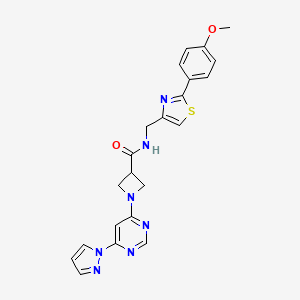
2-chloro-N-(cyclopropylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(cyclopropylmethyl)acetamide is a chemical compound with the CAS Number: 51937-76-9 . It has a molecular weight of 147.6 and its molecular formula is C6H10ClNO . It is a white solid and is used for proteomics research .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(cyclopropylmethyl)acetamide is 1S/C6H10ClNO/c7-3-6(9)8-4-5-1-2-5/h5H,1-4H2,(H,8,9) . This indicates that the molecule consists of a cyclopropylmethyl group attached to an acetamide moiety, which in turn is substituted with a chlorine atom.Physical And Chemical Properties Analysis
2-chloro-N-(cyclopropylmethyl)acetamide is a white solid with a molecular weight of 147.6 . and should be stored at room temperature .Applications De Recherche Scientifique
Environmental Impact and Analytical Methods
2-chloro-N-(cyclopropylmethyl)acetamide is not directly cited in the available literature; however, research on similar compounds and their analysis can offer insights into potential areas of study for this chemical. For instance, the study of artificial sweeteners in the environment showcases the development of trace analytical methods for detecting such compounds in aqueous environmental samples. Techniques like liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) and high-resolution mass spectrometry (LC-ESI-HRMS) are applied for detection, highlighting the environmental persistence and potential ecological impacts of various chemical substances (Lange, Scheurer, & Brauch, 2012). These methods and insights could be relevant for assessing the environmental behavior and impact of 2-chloro-N-(cyclopropylmethyl)acetamide.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetics and pharmacodynamics of ketamine, a related compound, have been extensively studied, providing a model for understanding the absorption, distribution, metabolism, and excretion (ADME) processes of similar chemicals. Ketamine's actions, including its metabolism by cytochrome P450 enzymes and its effects on the central nervous system, offer a framework for studying 2-chloro-N-(cyclopropylmethyl)acetamide, particularly in understanding its metabolic pathways and potential pharmacological effects (Peltoniemi et al., 2016).
Role in Plant Physiology
1-Methylcyclopropene (1-MCP), a compound with a similar cyclopropyl group, has been shown to inhibit ethylene action in plants, affecting fruit ripening and floral senescence. This research area provides insights into the potential application of 2-chloro-N-(cyclopropylmethyl)acetamide in agriculture, especially in the modulation of plant growth and development processes. The effects of 1-MCP on a broad range of fruits and vegetables underscore the importance of ethylene inhibitors in post-harvest management (Blankenship & Dole, 2003).
Toxicological Effects
Studies on acetamide and formamide derivatives, including their toxicological profiles, provide a basis for understanding the potential health risks associated with exposure to 2-chloro-N-(cyclopropylmethyl)acetamide. The biological responses to these chemicals vary, reflecting their different uses and the consequent exposure risks. Such studies highlight the need for comprehensive toxicological evaluations of new chemical entities to ensure their safe use and manage potential health risks (Kennedy, 2001).
Mécanisme D'action
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-3-6(9)8-4-5-1-2-5/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXCOZAXXDGYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51937-76-9 |
Source


|
| Record name | 2-chloro-N-(cyclopropylmethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2872780.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide](/img/structure/B2872783.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2872784.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2872787.png)
![7-(3-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2872792.png)

![N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2872796.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(4-propylphenyl)-2-propen-1-one](/img/structure/B2872797.png)
![2-(Trifluoromethyl)pyrazolo[1,5-A]pyrazin-4-OL](/img/structure/B2872800.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2872801.png)
